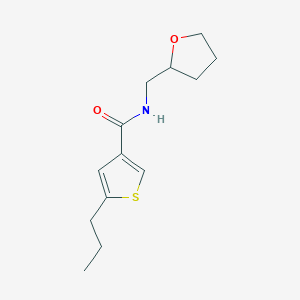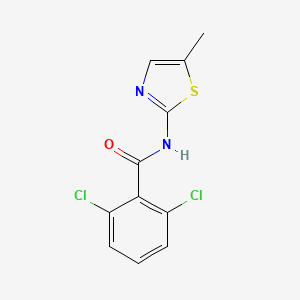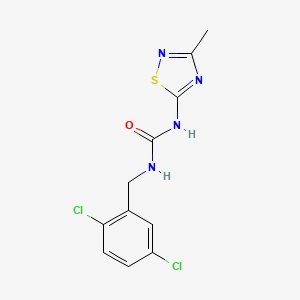![molecular formula C17H21N3OS B4429916 1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429916.png)
1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine
Descripción general
Descripción
1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a piperazine derivative that exhibits potential therapeutic activity against various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it has been proposed to act by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation. Moreover, it reduces oxidative stress by increasing the levels of antioxidants such as glutathione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine exhibits several advantages for lab experiments. It is a potent and selective inhibitor of various signaling pathways, making it an excellent tool for studying the mechanisms of various diseases. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, its limitations include its low solubility in aqueous media, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine. One potential direction is to investigate its potential therapeutic activity against other diseases such as diabetes and cardiovascular diseases. Another direction is to develop more potent and selective derivatives of this compound. Moreover, further studies are needed to understand its exact mechanism of action and to identify its molecular targets.
Aplicaciones Científicas De Investigación
1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine exhibits potential therapeutic activity against various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(5-propylthiophen-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-5-15-12-14(13-22-15)17(21)20-10-8-19(9-11-20)16-6-3-4-7-18-16/h3-4,6-7,12-13H,2,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZFKCZUBQMEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}isonicotinamide](/img/structure/B4429842.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4429854.png)
![ethyl 1-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B4429859.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4429875.png)



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4429898.png)
![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4429901.png)
![1-[2-(4-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4429905.png)


![N-[1-(4-isopropylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4429921.png)